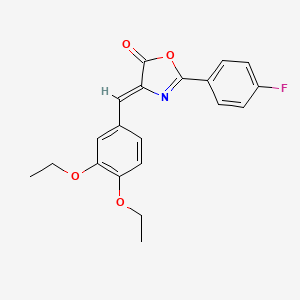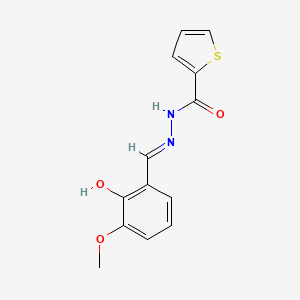
2-chloro-N'-(2-hydroxybenzylidene)benzohydrazide
Descripción general
Descripción
2-chloro-N'-(2-hydroxybenzylidene)benzohydrazide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of hydrazones and is commonly referred to as CHBBH. This compound has been found to exhibit promising properties such as antitumor, antifungal, and antibacterial activities. In
Aplicaciones Científicas De Investigación
Catalytic Properties in Metal Complexes : This compound has been used in the synthesis of various metal complexes, which demonstrate significant catalytic properties. For example, a study by Peng, D. (2016) on dioxomolybdenum(VI) complexes with hydrazone ligands, including 2-chloro-N'-(2-hydroxybenzylidene)benzohydrazide, revealed these complexes as effective catalysts for olefin oxidation (Peng, D., 2016).
Biological Activities : The compound's derivatives have been investigated for their biological activities. For instance, Ji, Z. (2012) synthesized oxovanadium(V) complexes with hydrazones derived from this compound, which showed notable urease inhibitory activities (Ji, Z., 2012). Additionally, He, L. et al. (2018) found that vanadium(V) complexes derived from similar compounds exhibited antimicrobial activity against various bacteria and fungi (He, L. et al., 2018).
Antibacterial and Antioxidant Activities : The compound and its derivatives have also been studied for their antibacterial and antioxidant properties. For example, Shan-sha, H. (2015) reported significant antibacterial effects against Staphylococcus aureus and good antioxidant activity in vitro for a related compound (Shan-sha, H., 2015).
Crystal Structures and Interaction Studies : Several studies have focused on the synthesis and crystal structure analysis of complexes involving this compound. For example, Lei, Y. et al. (2011) characterized new hydrazone compounds, including derivatives of 2-chloro-N'-(2-hydroxybenzylidene)benzohydrazide, providing insights into their crystal structures (Lei, Y. et al., 2011).
Corrosion Inhibition Properties : The compound's derivatives have been evaluated as corrosion inhibitors. Lgaz, H. et al. (2019) investigated hydrazone derivatives as corrosion inhibitors for mild steel in acidic media, demonstrating their effectiveness and providing insights into their adsorption mechanisms (Lgaz, H. et al., 2019).
Propiedades
IUPAC Name |
2-chloro-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-12-7-3-2-6-11(12)14(19)17-16-9-10-5-1-4-8-13(10)18/h1-9,18H,(H,17,19)/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWKFQZODPGLRA-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(E)-(2-hydroxyphenyl)methyleneamino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}-2-propanol](/img/structure/B6133595.png)
![N-(cyclopropylmethyl)-5-[(3,4-difluorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6133600.png)
![ethyl 1-[(5-chloro-2-thienyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6133612.png)
![2-ethoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6133628.png)
![1-benzyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinamine](/img/structure/B6133638.png)


![N-ethyl-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6133660.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-4-fluoro-N-isopropylbenzamide](/img/structure/B6133664.png)
![2-(4-chlorophenyl)-5-methyl-4-[(1H-tetrazol-5-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6133666.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B6133674.png)